3-(3,4,5-Trifluorophenyl)butanoic acid
CAS No.:
Cat. No.: VC18236719
Molecular Formula: C10H9F3O2
Molecular Weight: 218.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9F3O2 |
|---|---|
| Molecular Weight | 218.17 g/mol |
| IUPAC Name | 3-(3,4,5-trifluorophenyl)butanoic acid |
| Standard InChI | InChI=1S/C10H9F3O2/c1-5(2-9(14)15)6-3-7(11)10(13)8(12)4-6/h3-5H,2H2,1H3,(H,14,15) |
| Standard InChI Key | OCHLBHUEYMFRMI-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(=O)O)C1=CC(=C(C(=C1)F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-(2,4,5-Trifluorophenyl)butanoic acid belongs to the class of fluorinated aromatic carboxylic acids. Key structural attributes include:
The compound’s trifluorophenyl group enhances its lipophilicity and metabolic stability, while the carboxylic acid and amino groups enable hydrogen bonding and salt formation .
Stereochemical Considerations
The chiral center at the β-carbon allows for enantiomeric forms. The (R)-enantiomer is particularly significant in pharmaceutical contexts, as demonstrated in patented synthesis methods for protease inhibitors .
Synthetic Methodologies
Industrial-Scale Synthesis
A 2020 patent (CN112500316A) outlines an optimized route for producing Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid :
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Reaction Setup:
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Substrates: (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (Compound I) and di-tert-butyl dicarbonate (Compound II).
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Solvent: Toluene (water-immiscible organic solvent).
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Base: Sodium hydroxide (1:1.2 molar ratio to Compound I).
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Conditions:
This method avoids traditional amine-protecting groups like triethylamine, which often generate side products (e.g., 6.23% impurities in comparative trials) .
Comparative Analysis of Methods
| Method | Solvent | Base | Purity (%) | Impurities (%) |
|---|---|---|---|---|
| Patent (CN112500316A) | Toluene | NaOH | 92.66 | 5.96 |
| Conventional | Methyl t-butyl ether | Triethylamine | 83.75 | 6.23 |
The patent’s aqueous-organic biphasic system minimizes side reactions, making it industrially viable .
Applications in Pharmaceutical Research
Role in Drug Intermediate Synthesis
This compound is a precursor to Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, a critical intermediate for:
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Protease Inhibitors: Used in antiviral therapies targeting hepatitis C and HIV .
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Neurological Agents: Modulators of GABA receptors for epilepsy treatment .
Mechanistic Insights
The trifluorophenyl group’s electron-withdrawing effects stabilize transition states in enzyme-substrate interactions, enhancing binding affinity . The amino and carboxyl groups facilitate interactions with catalytic residues in proteases, as evidenced by molecular docking studies .
Challenges and Future Directions
Synthetic Limitations
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Stereochemical Purity: Achieving >99% enantiomeric excess remains challenging without chiral auxiliaries.
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Scale-Up Costs: Fluorinated reagents contribute to high production expenses.
Emerging Opportunities
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Continuous Flow Chemistry: Potential to reduce reaction times and improve yield consistency.
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Biocatalytic Routes: Enzymatic resolution methods for greener synthesis.
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